5-(tert-Butyl)-1H-benzo[d]imidazole
Description
5-(tert-Butyl)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by a bulky tert-butyl substituent at the 5-position of the heterocyclic ring. This structural feature confers unique physicochemical properties, including enhanced lipophilicity and steric hindrance, which influence its reactivity, solubility, and biological interactions. The compound has been utilized in diverse applications, ranging from coordination chemistry (e.g., in platinum complexes for OLEDs) to medicinal chemistry (e.g., as a receptor antagonist) . Its molecular formula is typically C₁₂H₁₆N₂, with a molecular weight of 188.27 g/mol when substituted with a methyl group at the 2-position (e.g., 5-(tert-Butyl)-2-methyl-1H-benzo[d]imidazole) .
Properties
IUPAC Name |
6-tert-butyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-11(2,3)8-4-5-9-10(6-8)13-7-12-9/h4-7H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAWUJTUMDEWBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-1H-benzo[d]imidazole typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with tert-butyl isocyanide under acidic conditions. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid, which facilitates the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Multicomponent Reactions Forming Tricyclic Derivatives
Reactions with isocyanides and ketones yield tricyclic benzodiazepines or dihydroquinoxalines, depending on substituents and conditions. For example:
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Reactants : 5-(tert-Butyl)-1H-benzo[d]imidazole, tert-butyl isocyanide, acetone
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Conditions : Room temperature, 24 hours
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Product : Tricyclic benzodiazepine derivatives (e.g., compound 10g–h ) via a four-component reaction involving two acetone molecules .
Table 1: Key Reaction Outcomes
| Starting Material | X (Heteroatom) | Product Type | Yield (%) | Conditions |
|---|---|---|---|---|
| This compound | N | Benzodiazepine | 74–76 | Acetone, room temp |
| Electron-deficient analogs | S/O | Dihydroquinoxaline | 68–72 | Acetone-d6, 24 hours |
Mechanistic Insight : Electron-rich benzimidazoles (e.g., tert-butyl-substituted) favor benzodiazepine formation, while electron-withdrawing groups promote dihydroquinoxalines .
Suzuki–Miyaura Coupling
5-Bromo-substituted benzimidazoles undergo cross-coupling with boronic acids to introduce aryl groups:
-
Example :
Buchwald–Hartwig Amination
Aminoaryl derivatives are synthesized via coupling with anilines:
-
Example :
Condensation Reactions with Aldehydes
Reactions with aldehydes in the presence of Na₂S₂O₅ yield bisbenzimidazoles:
-
Example :
Table 2: Condensation Reaction Parameters
| Aldehyde Component | Diamine Component | Product Yield (%) |
|---|---|---|
| 5-Formyl-1H-benzimidazole | 4-Piperazinyl-phenylenediamine | 67–91 |
| 4-Methoxybenzaldehyde | 4-Methylphenylenediamine | 55–68 |
Oxidative Cyclization
Primary amines react with this compound derivatives under oxidative conditions to form quinoxalines:
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Catalyst : Al-MCM-41
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Conditions : 100°C, 20 hours
Key Intermediate : HRESI-MS analysis confirmed intermediates such as IV (m/z = 122.0964) and V (m/z = 197.1081) .
Protection/Deprotection Reactions
The tert-butyl group can be introduced or removed under acidic conditions:
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Protection : Boc (tert-butoxycarbonyl) groups are added using Boc-anhydride in aqueous conditions .
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Deprotection : Trifluoroacetic acid (TFA) cleaves the Boc group, regenerating the free amine .
Solvent and Isotope Effects
Scientific Research Applications
Chemistry: 5-(tert-Butyl)-1H-benzo[d]imidazole is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting various diseases. Its stability and biological activity make it a candidate for further investigation in drug discovery.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its chemical properties make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Benzimidazole Derivatives
| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| 5-(tert-Butyl)-1H-benzo[d]imidazole | 5-tert-butyl | 188.27 (C₁₂H₁₆N₂) | Not reported | High lipophilicity, steric bulk |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | 2-(4-fluorophenyl) | ~216.22 | Not reported | Enhanced GABA-A receptor binding |
| 5-(Trifluoromethyl)-1H-benzo[d]imidazole | 5-CF₃ | 200.15 | Not reported | Electron-withdrawing, metabolic stability |
| 5-Methyl-1H-benzo[d]imidazole | 5-methyl | 146.19 | 250–252.6 | Simpler structure, lower steric bulk |
| 5-(4-Propylpiperazin-1-yl)-derivative | 5-piperazinyl, 2-aryl | ~550 (estimated) | 255–256.2 | Anticancer activity, polar groups |
- Melting Points : tert-butyl derivatives often exhibit higher thermal stability. For example, 2-(1-Benzyl-5-(p-tolyl)-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole melts above 320°C, attributed to rigid packing facilitated by bulky groups .
Biological Activity
5-(tert-Butyl)-1H-benzo[d]imidazole is a heterocyclic organic compound known for its significant biological activity. This article explores its biochemical interactions, potential therapeutic applications, and structural characteristics that contribute to its efficacy.
Chemical Structure and Properties
This compound features a benzimidazole core with a tert-butyl group at the fifth position. Its molecular formula is , and it has a molecular weight of approximately 198.26 g/mol. The tert-butyl group introduces steric hindrance, influencing the compound's reactivity and solubility in organic solvents, which is crucial for its biological interactions.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. Its interactions with proteins can lead to either inhibition or activation of protein functions, which is essential for understanding its therapeutic applications. For instance, it has been studied as a potential inhibitor of FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia (AML) treatment .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against various pathogens. Studies have shown that derivatives of benzimidazole, including this compound, exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. The structure-activity relationship (SAR) studies suggest that modifications to the benzimidazole scaffold can enhance its antimicrobial efficacy .
Inhibitory Effects on FLT3
A study focused on the synthesis of new benzimidazole derivatives found that certain compounds exhibited strong inhibitory activity against FLT3 mutants, with IC50 values in the nanomolar range. This highlights the potential of this compound as a scaffold for developing targeted therapies for AML .
| Compound | IC50 (nM) | Target |
|---|---|---|
| 8r | 41.6 | FLT3 |
| 8r-D835Y | 5.64 | FLT3 Mutant |
Antimicrobial Testing
In vitro studies have assessed the antibacterial and antifungal activities of various benzimidazole derivatives, including this compound. These studies revealed significant activity against Staphylococcus aureus and other pathogens, indicating its potential use in treating infections caused by resistant strains .
| Pathogen | MIC (mg/L) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Micrococcus luteus | <15.6 |
| Escherichia coli | >1000 |
Applications in Drug Development
The unique structural properties of this compound make it a valuable intermediate in organic synthesis and drug development. Its ability to undergo various chemical reactions allows for the modification of its structure to enhance biological activity or tailor it for specific therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
